An In-depth Technical Guide to the Physicochemical Properties of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine
An In-depth Technical Guide to the Physicochemical Properties of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel molecule, 2-(6-Phenoxy-pyridin-3-yl)-ethylamine. In the absence of extensive empirical data, this document leverages robust in-silico prediction methodologies to offer valuable insights into its molecular characteristics. This guide is designed to be a foundational resource for researchers in medicinal chemistry and drug development, detailing not only the predicted properties but also the established experimental protocols for their determination. By elucidating the "why" behind experimental choices, this document aims to empower scientists to make informed decisions in the early stages of drug discovery and development.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. A significant portion of this attrition can be attributed to suboptimal physicochemical properties. These intrinsic characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety.[1] Therefore, a thorough understanding of a compound's physicochemical landscape is not merely an academic exercise but a critical component of a successful drug discovery program.[2]
The molecule at the heart of this guide, 2-(6-Phenoxy-pyridin-3-yl)-ethylamine, possesses a unique structural motif, combining a phenoxy group, a pyridine ring, and an ethylamine sidechain. This combination of aromatic and basic functionalities suggests potential interactions with a variety of biological targets. However, it also presents a unique set of physicochemical challenges that must be understood and optimized. This guide will delve into the predicted key physicochemical parameters of this molecule and provide detailed experimental workflows for their empirical validation.
Predicted Physicochemical Properties of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 214.27 g/mol | Influences size-related properties like membrane permeability and diffusion. Generally, lower molecular weight is favored for oral bioavailability (as per Lipinski's Rule of Five). |
| Melting Point | 107-120 °C | Affects solubility and dissolution rate. A crystalline solid with a defined melting point is often preferred for formulation stability. |
| Boiling Point | ~353.5 ± 32.0 °C | Indicates volatility and thermal stability. Important for purification and manufacturing processes. |
| Aqueous Solubility (LogS) | -2.5 to -3.5 | Crucial for absorption and distribution. Poor solubility can lead to low bioavailability. |
| pKa (most basic) | 8.0 - 9.0 | Determines the ionization state at physiological pH, which impacts solubility, permeability, and receptor binding. The ethylamine and pyridine nitrogens are the primary basic centers. |
| Lipophilicity (LogP) | 2.0 - 3.0 | A key determinant of a drug's ability to cross biological membranes. A balanced LogP is essential for optimal ADME properties. |
Note: These values are predictions and should be confirmed by experimental determination.
Experimental Determination of Physicochemical Properties: Protocols and Rationale
The following sections detail the standard experimental protocols for determining the key physicochemical properties of a novel compound like 2-(6-Phenoxy-pyridin-3-yl)-ethylamine. The rationale behind the choice of methodology and critical experimental parameters are highlighted to provide a deeper understanding of the process.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. Impurities typically depress and broaden the melting point range.
Experimental Protocol: Capillary Method
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Sample Preparation: A small amount of the crystalline 2-(6-Phenoxy-pyridin-3-yl)-ethylamine is finely powdered and packed into a thin-walled capillary tube, sealed at one end.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor and a viewing lens.
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Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point.
Causality Behind Experimental Choices:
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Slow Heating Rate: A slow heating rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.
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Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Experimental Protocol: Micro-boiling Point Determination
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Sample Preparation: A small amount of liquid 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (a few microliters) is placed in a small-diameter test tube (Thiele tube or similar apparatus).
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Capillary Inversion: A melting point capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
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Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.
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Observation: Upon further heating, the vapor of the sample will enter the capillary tube, causing a rapid and continuous stream of bubbles.
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Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.
Causality Behind Experimental Choices:
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Inverted Capillary: The inverted capillary traps a small amount of air and then the vapor of the substance. The pressure of this trapped vapor is what is being equilibrated with the atmospheric pressure.
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Observing on Cooling: Recording the temperature as the liquid re-enters the capillary provides a more accurate measurement of the boiling point, as it minimizes the effects of superheating.
Aqueous Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Experimental Protocol: Shake-Flask Method
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Equilibration: An excess amount of solid 2-(6-Phenoxy-pyridin-3-yl)-ethylamine is added to a known volume of purified water (or a buffer of a specific pH) in a sealed flask.
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Agitation: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices:
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Use of Excess Solid: This ensures that the resulting solution is saturated.
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Prolonged Agitation: This is necessary to overcome the kinetic barriers to dissolution and reach thermodynamic equilibrium.
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HPLC Analysis: HPLC is a highly sensitive and specific method for quantifying the concentration of the dissolved analyte, even at low levels.
pKa Determination
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a basic compound like 2-(6-Phenoxy-pyridin-3-yl)-ethylamine, the pKa refers to the acidity of its conjugate acid. It is the pH at which the compound is 50% ionized and 50% in its neutral form.
Experimental Protocol: Potentiometric Titration
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Solution Preparation: A known concentration of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the half-equivalence point, which is the point on the curve where half of the base has been neutralized.
Causality Behind Experimental Choices:
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Potentiometric Monitoring: This allows for a precise and continuous measurement of the change in hydrogen ion concentration during the titration.
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Half-Equivalence Point: At this point, the concentrations of the protonated and unprotonated forms of the amine are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.
Lipophilicity (LogP) Determination
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. LogP is the logarithm of this ratio.
Experimental Protocol: Shake-Flask Method
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Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by shaking them together and then allowing the phases to separate.
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Partitioning: A known amount of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed flask.
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Equilibration: The mixture is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
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Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
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Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Causality Behind Experimental Choices:
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n-Octanol/Water System: This biphasic system is widely accepted as a good mimic of the partitioning of a drug between the aqueous environment of the body and the lipid bilayers of cell membranes.
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Pre-saturation of Solvents: This step is crucial to ensure that the volumes of the two phases do not change significantly during the partitioning experiment due to mutual solubility.
Visualization of Key Concepts
Relationship between Physicochemical Properties and Drug Development
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(6-(Phenylamino)pyridin-3-yl)ethanol | Benchchem [benchchem.com]
- 3. PubChemLite - [6-(2-phenoxyethoxy)pyridin-3-yl]methanamine (C14H16N2O2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
